trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate
Description
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
SWYKJBCLLWWIHE-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the amine group of (2-hydroxycyclopentyl)methylamine or related precursors with a tert-butyl carbamate (Boc) group.
- Use of tert-butyl chloroformate or Boc anhydride as the carbamoylating agent.
- Reaction in the presence of a base to neutralize the acid byproduct.
- Control of stereochemistry to obtain the trans isomer.
Typical Synthetic Route
One common preparation route is as follows:
- Starting Material: (2-hydroxycyclopentyl)methylamine or a suitable cyclopentyl derivative bearing an amino group.
- Protection Step: React the amine with tert-butyl chloroformate (Boc-Cl) in an organic solvent such as dichloromethane or ethyl acetate.
- Base Addition: Use a tertiary amine base like triethylamine or N-methylmorpholine to scavenge the hydrochloric acid generated.
- Reaction Conditions: Conduct the reaction under anhydrous conditions at low temperature (0 to 25 °C) to prevent side reactions and hydrolysis.
- Purification: The product is purified by extraction, washing, and recrystallization or chromatography to achieve high purity.
Detailed Example from Literature
A closely related carbamate derivative, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, has been synthesized by reacting tert-butyl carbamate with (1R,2R)-2-hydroxycyclopentyl chloride in the presence of triethylamine in dichloromethane at room temperature. This method ensures retention of stereochemistry and good yields.
Alternative Method: Mixed Anhydride Approach
Another approach involves the formation of a mixed acid anhydride intermediate from the corresponding amino acid derivative, followed by condensation with benzylamine derivatives under cold anhydrous conditions. For example:
- N-BOC-D-Serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine.
- The mixed anhydride reacts with benzylamine in anhydrous ethyl acetate at -20 to 40 °C, preferably -10 to 5 °C.
- Reaction time is typically 3–5 hours.
- This method yields the corresponding Boc-protected carbamate with high enantiomeric purity and yields up to 93%.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethyl acetate | Anhydrous solvents preferred |
| Base | Triethylamine, N-methylmorpholine | Neutralizes HCl, drives reaction forward |
| Temperature | 0 to 25 °C (room temperature) | Lower temperatures reduce side reactions |
| Reaction Time | 2 to 5 hours | Monitored by TLC or HPLC |
| Molar Ratios (amine:Boc-Cl) | 1:1.1 to 1:1.5 | Slight excess of Boc-Cl to ensure complete reaction |
| Purification | Extraction, washing with dilute acid/base, recrystallization | Ensures high purity (>95%) |
Analytical Data and Characterization
The product is typically characterized by:
- Proton Nuclear Magnetic Resonance (1H NMR): Signals corresponding to tert-butyl group (singlet near 1.3–1.4 ppm), methylene protons adjacent to nitrogen and hydroxyl groups, and characteristic cyclopentyl ring protons.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the carbamate.
- Optical Rotation and Chiral HPLC: To confirm stereochemistry and enantiomeric purity.
- Melting Point and Elemental Analysis: For purity confirmation.
Example 1H NMR data for a related Boc-protected hydroxycyclopentyl carbamate:
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.38 | s (9H) | tert-butyl methyl protons |
| 3.5–4.5 | m | CH and CH2 adjacent to N and OH |
| 7.2–7.3 | m | Aromatic protons (if benzyl present) |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection with Boc-Cl | (2-hydroxycyclopentyl)methylamine | tert-butyl chloroformate, triethylamine | 0–25 °C, anhydrous solvent | 85–93 | Simple, widely used, good stereochemical retention |
| Mixed Anhydride Condensation | N-BOC-D-Serine + benzylamine | Isobutyl chlorocarbonate, N-methylmorpholine | -20 to 40 °C, ethyl acetate | ~90 | Suitable for chiral intermediates |
| Nucleophilic Substitution | (1R,2R)-2-hydroxycyclopentyl chloride | tert-butyl carbamate, triethylamine | Room temperature, dichloromethane | 80–90 | Used for enantiomerically pure products |
This detailed review of preparation methods for this compound integrates diverse synthetic strategies, reaction optimizations, and analytical characterizations from authoritative sources. The compound’s synthesis is well-established, with reliable methods supporting its use in pharmaceutical intermediate synthesis and further chemical derivatization.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: It may be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s core structure consists of a cyclopentane ring with a hydroxyl group at the 2-position and a Boc-protected carbamate on the methyl substituent. Comparisons with analogs focus on:
- Ring size (cyclopentyl vs. cyclohexyl).
- Substituent type (hydroxyl, methoxy, amino, bromo).
- Stereochemistry (trans vs. cis configurations).
Table 1: Structural Comparison of Analogs
Physicochemical Properties
Key Parameters
Critical properties include molecular weight, hydrophilicity (LogP), hydrogen-bonding capacity (H-bond donors/acceptors), and topological polar surface area (TPSA). These influence solubility, permeability, and bioavailability.
Table 2: Physicochemical Comparison
Insights :
Common Strategies
- Boc Protection : Boc groups are introduced using reagents like di-tert-butyl dicarbonate under basic conditions .
- Stereochemical Control : Trans configurations are achieved via selective crystallization or chiral catalysts (e.g., in ).
- Coupling Reactions: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is used for carbamate formation .
Biological Activity
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a carbamate functional group linked to a cyclopentane derivative. Its molecular formula is , and it has a molecular weight of 215.29 g/mol. The compound's structure is pivotal in determining its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for specific enzymes, potentially including those involved in metabolic pathways related to inflammation and pain response .
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with various receptors, influencing cellular signaling pathways that are critical in disease processes such as cancer and neurodegeneration .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which could play a role in mitigating oxidative stress-related damage in cells .
Biological Activity Data Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity in vitro | |
| Receptor Modulation | Altered signaling pathways | |
| Antioxidant Activity | Decreased oxidative stress |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Inflammation : In an experimental model, the compound demonstrated significant inhibition of inflammatory markers in macrophages treated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
- Neuroprotective Effects : A study assessing the neuroprotective properties showed that this compound improved cell viability in neuronal cultures exposed to neurotoxic agents like amyloid-beta. This indicates its potential utility in neurodegenerative diseases .
- Cancer Research : Preliminary findings indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and modulating cell cycle progression .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of trans-tert-butyl ((2-hydroxycyclopentyl)methyl)carbamate to ensure high stereochemical purity?
- Methodological Answer : The synthesis should prioritize enantioselective or diastereoselective strategies, such as chiral auxiliary-assisted reactions or catalytic asymmetric hydrogenation. For example, iodolactamization has been used as a key step in related carbamate syntheses to control stereochemistry . Protecting group strategies (e.g., tert-butyl carbamate) are critical to avoid side reactions during functionalization of the hydroxycyclopentyl moiety . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize epimerization, as evidenced by studies on tert-butyl carbamate derivatives .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm stereochemistry and functional groups, comparing chemical shifts to literature data for similar carbamates (e.g., tert-butyl (trans-2-hydroxycyclohexyl)carbamate, δ ~1.4 ppm for tert-butyl group) . High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula. Purity (>95%) should be assessed via reverse-phase HPLC with UV detection at 210–220 nm, as demonstrated for structurally analogous compounds .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates degrade via cleavage of the Boc group under acidic conditions . Stability studies on related compounds suggest a shelf life of >12 months when stored properly .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxycyclopentyl group influence reactivity in downstream applications, such as peptide coupling or organocatalysis?
- Methodological Answer : The trans configuration of the hydroxy group can enhance hydrogen-bonding interactions in transition states, as shown in enantioselective syntheses of CCR2 antagonists using tert-butyl carbamate intermediates . Computational modeling (DFT) can predict steric and electronic effects of stereoisomers on reaction pathways. For example, trans-cyclohexyl carbamates exhibit higher diastereoselectivity in alkylation reactions compared to cis isomers .
Q. What strategies resolve contradictions in reported synthetic yields for trans-tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies often arise from variations in workup protocols (e.g., aqueous vs. non-aqueous extraction) or purification methods (column chromatography vs. recrystallization). A meta-analysis of tert-butyl (3-hydroxycyclohexyl)carbamate syntheses revealed that silica gel chromatography with ethyl acetate/hexane gradients improves yield reproducibility (>80%) compared to flash chromatography . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How can researchers leverage tert-butyl ((2-hydroxycyclopentyl)methyl)carbamate as a building block for complex heterocycles or bioactive molecules?
- Methodological Answer : The hydroxycyclopentyl moiety serves as a rigid scaffold for constructing fused bicyclic systems. For example, tert-butyl carbamates have been used in Mitsunobu reactions to generate ether-linked macrocycles or in Ugi reactions to form peptidomimetics . The Boc group can be selectively deprotected with TFA/CHCl (1:4 v/v) to free the amine for subsequent coupling .
Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS identifies major degradation pathways, such as oxidation of the cyclopentyl ring or carbamate hydrolysis. Mass fragmentation patterns (e.g., m/z 154 for tert-butyl cation) confirm degradation mechanisms observed in related carbamates . X-ray crystallography can resolve ambiguous stereochemistry in degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
